molecular formula C14H11BrN2OS B10941146 (2E)-3-(5-bromo-2-methoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile

(2E)-3-(5-bromo-2-methoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile

Cat. No.: B10941146
M. Wt: 335.22 g/mol
InChI Key: LWIRCDWZDPRDGE-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(5-BROMO-2-METHOXYPHENYL)-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE is an organic compound characterized by its complex structure, which includes a brominated methoxyphenyl group, a thiazolyl group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(5-BROMO-2-METHOXYPHENYL)-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE typically involves multiple steps:

    Bromination: The starting material, 2-methoxyphenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-2-methoxyphenol.

    Thiazole Formation: The 5-bromo-2-methoxyphenol is then reacted with 4-methylthiazole-2-carbaldehyde in the presence of a base such as potassium carbonate to form the thiazole ring.

    Vinylation: The resulting intermediate is subjected to a Heck reaction with acrylonitrile in the presence of a palladium catalyst to introduce the vinyl group, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(5-BROMO-2-METHOXYPHENYL)-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-(5-HYDROXY-2-METHOXYPHENYL)-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE.

    Reduction: 2-(5-BROMO-2-METHOXYPHENYL)-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL AMINE.

    Substitution: 2-(5-METHOXY-2-METHOXYPHENYL)-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE.

Scientific Research Applications

(E)-2-(5-BROMO-2-METHOXYPHENYL)-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is investigated for its potential as a precursor in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-2-(5-BROMO-2-METHOXYPHENYL)-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase.

    Pathways Involved: It modulates signaling pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to reduced inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(5-BROMO-2-METHOXYPHENYL)-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL AMINE: Similar structure but with an amine group instead of a cyano group.

    (E)-2-(5-BROMO-2-METHOXYPHENYL)-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL HYDROXY: Similar structure but with a hydroxyl group instead of a cyano group.

Uniqueness

(E)-2-(5-BROMO-2-METHOXYPHENYL)-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group enhances its potential as a pharmacophore and its utility in materials science.

Properties

Molecular Formula

C14H11BrN2OS

Molecular Weight

335.22 g/mol

IUPAC Name

(E)-3-(5-bromo-2-methoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile

InChI

InChI=1S/C14H11BrN2OS/c1-9-8-19-14(17-9)11(7-16)5-10-6-12(15)3-4-13(10)18-2/h3-6,8H,1-2H3/b11-5+

InChI Key

LWIRCDWZDPRDGE-VZUCSPMQSA-N

Isomeric SMILES

CC1=CSC(=N1)/C(=C/C2=C(C=CC(=C2)Br)OC)/C#N

Canonical SMILES

CC1=CSC(=N1)C(=CC2=C(C=CC(=C2)Br)OC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.